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Compound of Interest

Compound Name:
Methyl 4-(2-oxoimidazolidin-1-

yl)benzoate

Cat. No.: B1288129 Get Quote

Disclaimer: Spectroscopic data for the specific compound "Methyl 4-(2-oxoimidazolidin-1-
yl)benzoate" is not readily available in public databases. This guide provides representative

spectroscopic data from structurally analogous compounds, namely Methyl Benzoate and 2-

Imidazolidinone. These data serve as a reference for predicting the expected spectral features

of the target molecule.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing an in-depth overview of the expected spectroscopic properties of

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. The document presents predicted and

experimental data for its core structural fragments, along with detailed experimental protocols

for acquiring such data.

Predicted Spectroscopic Data
The structure of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate combines a substituted methyl

benzoate moiety and a 2-imidazolidinone ring. Therefore, its spectroscopic data can be

approximated by analyzing the spectra of these individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is expected to show

signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of

the imidazolidinone ring, and the methyl ester protons.

Table 1: Representative ¹H NMR Data

Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Methyl Benzoate 8.03 d 2H
Aromatic (ortho

to -COOCH₃)

7.26 - 7.65 m 3H

Aromatic (meta,

para to -

COOCH₃)

3.89 s 3H -OCH₃

2-

Imidazolidinone
3.52 s 4H -CH₂-CH₂-

Note: Data for Methyl Benzoate is experimental (90 MHz, CDCl₃)[1][2]. Data for 2-

Imidazolidinone is from a 90 MHz spectrum in D₂O[3]. The chemical shifts for the target

molecule will be influenced by the electronic effects of the substituents.

The carbon NMR spectrum will provide information on all unique carbon environments in the

molecule.

Table 2: Representative ¹³C NMR Data
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Compound Chemical Shift (δ) ppm Assignment

Methyl Benzoate 167.1 C=O (ester)

132.9 Aromatic (para)

130.2 Aromatic (ipso)

129.5 Aromatic (ortho)

128.4 Aromatic (meta)

52.1 -OCH₃

2-Imidazolidinone 163.5 C=O (urea)

49.9, 51.2 -CH₂-CH₂-

Note: Data for Methyl Benzoate is experimental (25.16 MHz, CDCl₃)[4]. Data for 2-

Imidazolidinone is from a spectrum in D₂O[5][6].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data

Compound
Wavenumber
(cm⁻¹)

Intensity Assignment

Methyl Benzoate 3030 Medium Aromatic C-H stretch

1715-1730 Strong, Sharp C=O stretch (ester)[7]

1000-1300 Strong C-O stretch[7]

2-Imidazolidinone 3300-3500 Broad N-H stretch

1680-1700 Strong, Sharp
C=O stretch (cyclic

urea)
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Note: For the target molecule, the N-H stretch will be absent as the nitrogen is substituted. The

spectrum will be dominated by two strong carbonyl absorptions from the ester and the urea

moieties.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Representative Mass Spectrometry Data

Compound m/z Interpretation

Methyl Benzoate 136 Molecular Ion [M]⁺[8][9]

105 [M - OCH₃]⁺ (Base Peak)[9]

77 [C₆H₅]⁺[9]

2-Imidazolidinone 86 Molecular Ion [M]⁺[10]

Note: The molecular weight of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is 220.22 g/mol .

The mass spectrum would be expected to show a molecular ion peak at m/z = 220.

Fragmentation may involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO),

and cleavage of the imidazolidinone ring.

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for small organic

molecules.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.
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If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are

sufficient.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the solvent peak or TMS (0 ppm).

Integrate the signals and determine the multiplicities.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 256 or more) is typically required due to the low natural

abundance of ¹³C.[11]

A relaxation delay of 1-2 seconds between scans is common for qualitative spectra.[12]

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water.[13]

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

For direct insertion, a small amount of the solid sample is placed in a capillary tube.

For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane, ethyl

acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.

In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized organic compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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